Zonisamide-N-(6-hexanoic Acid)

描述

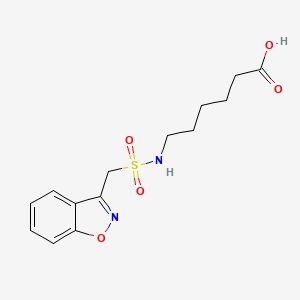

Zonisamide-N-(6-hexanoic Acid) is a derivative of Zonisamide, a sulfonamide anticonvulsant. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .

准备方法

The synthesis of Zonisamide-N-(6-hexanoic Acid) involves the reaction of Zonisamide with 6-hexanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

Zonisamide-N-(6-hexanoic Acid) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Zonisamide-N-(6-hexanoic Acid) has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.

Biology: Researchers use it to study the biological activity of sulfonamide derivatives.

Medicine: It serves as a model compound for developing new anticonvulsant drugs.

Industry: It is utilized in the synthesis of other complex molecules for pharmaceutical applications.

作用机制

The mechanism of action of Zonisamide-N-(6-hexanoic Acid) is similar to that of Zonisamide. It blocks repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents. This dual mechanism helps in controlling seizures and other neurological conditions. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA .

相似化合物的比较

Zonisamide-N-(6-hexanoic Acid) is unique due to its specific structural modification. Similar compounds include:

Zonisamide: The parent compound, used as an anticonvulsant.

Topiramate: Another anticonvulsant with a different mechanism of action.

Levetiracetam: A newer anticonvulsant with fewer side effects.

Compared to these compounds, Zonisamide-N-(6-hexanoic Acid) offers unique properties that make it valuable for specific research applications .

生物活性

Zonisamide-N-(6-hexanoic acid) is a derivative of zonisamide, an established antiepileptic drug (AED). This compound is of interest due to its potential enhanced biological activity compared to its parent compound. The following sections explore the biological activity, pharmacokinetics, and clinical efficacy of zonisamide and its derivative, supported by various studies and data.

Overview of Zonisamide

Zonisamide is a sulfonamide AED that acts primarily through the blockade of voltage-gated sodium channels and T-type calcium channels, which are crucial in the modulation of neuronal excitability. It also inhibits glutamate release and has weak carbonic anhydrase inhibition properties, contributing to its anticonvulsant effects .

- Sodium Channel Blockade : Inhibits voltage-dependent sodium channels, reducing neuronal excitability.

- Calcium Channel Modulation : Inhibits T-type calcium channels, affecting neurotransmitter release.

- Glutamate Inhibition : Reduces excitatory neurotransmitter levels.

- Carbonic Anhydrase Inhibition : Although weak, this action may contribute to some of its pharmacological effects .

Pharmacokinetics

Zonisamide exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption with a peak plasma concentration achieved in 2 to 5 hours; bioavailability exceeds 90% .

- Half-life : Approximately 50 to 69 hours, allowing for once-daily dosing .

- Metabolism : Primarily metabolized by cytochrome P450 3A4, with minimal renal excretion of unchanged drug .

Clinical Efficacy

Zonisamide has been evaluated in various clinical settings, demonstrating efficacy in treating partial-onset seizures and generalized seizures. A notable study reported that 41.22% of patients achieved seizure freedom after 24 weeks of treatment . The following table summarizes key findings from clinical studies:

| Study Type | Population | Seizure Freedom (%) | Responder Rate (%) | Common Adverse Events |

|---|---|---|---|---|

| Open-label | Indian adults (n=655) | 41.22 | 78.6 | Loss of appetite, sedation |

| Multicenter | Various (n=499) | Not specified | >50% reduction in seizures | Dizziness, somnolence |

| Long-term survey | Japanese patients (n=1631) | 70% for partial seizures | Not specified | Weight loss, fatigue |

Potential Advantages

- Increased Potency : Structural modifications may enhance binding affinity to sodium and calcium channels.

- Improved Tolerability : Potential reduction in adverse effects compared to standard zonisamide.

Case Studies and Research Findings

- Efficacy in Diverse Populations : A study involving over 2 million patient-years indicated that zonisamide is effective across various demographics and seizure types, reinforcing its broad applicability as an AED .

- Long-term Use : Research shows that zonisamide maintains efficacy over prolonged periods without significant loss of effectiveness, making it suitable for chronic management of epilepsy .

- Combination Therapy : Zonisamide is often used as an adjunctive treatment with other AEDs, showing synergistic effects that enhance overall seizure control .

属性

IUPAC Name |

6-(1,2-benzoxazol-3-ylmethylsulfonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c17-14(18)8-2-1-5-9-15-22(19,20)10-12-11-6-3-4-7-13(11)21-16-12/h3-4,6-7,15H,1-2,5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHIYPDMMAHZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652693 | |

| Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-51-3 | |

| Record name | 6-[[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。